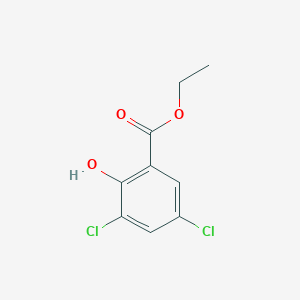

Ethyl 3,5-dichloro-2-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,5-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a hydroxyl group. The ethyl ester group is attached to the carboxyl group of the benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 3,5-dichloro-2-hydroxybenzoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the chlorination of ethyl 2-hydroxybenzoate using sulfuryl chloride. The reaction is conducted in a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube. The mixture is warmed on a steam bath until the evolution of gas ceases. The excess sulfuryl chloride is then removed, and the residue is recrystallized from a mixture of ethanol and water to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-2-hydroxybenzoic acid and ethanol.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, and reduction reactions can convert it to other derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol can be used.

Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution Reactions: Products with various functional groups replacing the chlorine atoms.

Ester Hydrolysis: 3,5-dichloro-2-hydroxybenzoic acid and ethanol.

Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

Ethyl 3,5-dichloro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,5-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms on the benzene ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3,5-dichloro-2-hydroxybenzoate can be compared with other similar compounds, such as:

Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with the hydroxyl group at position 4 instead of 2.

Ethyl 3,5-dichloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

Ethyl 3,5-dichloro-2-aminobenzoate: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the specific positioning of the hydroxyl group at position 2, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to its analogs .

Biological Activity

Ethyl 3,5-dichloro-2-hydroxybenzoate, also known as a chlorinated derivative of salicylic acid, has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C_9H_8Cl_2O_3

- Molecular Weight: 233.07 g/mol

- IUPAC Name: this compound

The biological activity of this compound is largely attributed to its structural features, particularly the presence of chlorine atoms and hydroxyl groups. These functional groups enhance its reactivity and ability to interact with biological targets:

- Antimicrobial Activity: The compound has shown potential antimicrobial properties against various pathogens. It may inhibit microbial growth by disrupting cellular processes or interfering with metabolic pathways.

- AhR Agonist Activity: Research indicates that metabolites of this compound exhibit aryl hydrocarbon receptor (AhR) agonist activity. This suggests that the compound may influence gene expression related to detoxification and immune responses .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy. Studies have reported its effectiveness against various bacterial and fungal strains. The following table summarizes some key findings:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate inhibition |

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Notably, it has shown low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, higher concentrations may lead to adverse effects such as genotoxicity:

- Genotoxicity Studies: In vitro assays indicated that certain concentrations can induce DNA damage in cultured cells, suggesting a need for caution in therapeutic applications .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Antimicrobial Efficacy: A study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. Results showed significant inhibition at concentrations as low as 50 µg/mL.

- Toxicological Assessment: A toxicological assessment conducted on rat liver S9 fractions demonstrated that chlorinated derivatives could alter metabolic pathways significantly, impacting overall toxicity profiles .

Future Research Directions

Ongoing research is focusing on:

- Mechanistic Studies: Further elucidation of the mechanisms by which this compound exerts its biological effects.

- Pharmaceutical Applications: Exploring its potential as a precursor for developing new antimicrobial agents or therapeutic compounds.

- Environmental Impact Assessments: Investigating the environmental persistence and bioaccumulation potential of chlorinated benzoates.

Properties

IUPAC Name |

ethyl 3,5-dichloro-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGDTRDGSCWRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.